2-Methylpentane-1,2,4-triol
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Overview
Description
2-Methylpentane-1,2,4-Triol is an organic compound with the molecular formula C6H14O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpentane-1,2,4-Triol can be achieved through several methods. One common approach involves the reduction of 2-Methylpentane-1,2,4-Trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpentane-1,2,4-Triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides, esters.
Scientific Research Applications
2-Methylpentane-1,2,4-Triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methylpentane-1,2,4-Triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and metabolic processes .
Comparison with Similar Compounds
2-Methylpentane-1,3,5-Triol: Similar structure but different positioning of hydroxy groups.
2-Methyl-2,4-Pentanediol: Contains two hydroxy groups instead of three.
2-Methyl-1,2,3-Propanetriol: A smaller molecule with similar functional groups.
Uniqueness: 2-Methylpentane-1,2,4-Triol is unique due to its specific arrangement of hydroxy groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .
Properties
Molecular Formula |
C6H14O3 |
---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2S,4S)-2-methylpentane-1,2,4-triol |
InChI |
InChI=1S/C6H14O3/c1-5(8)3-6(2,9)4-7/h5,7-9H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
OMXLSJPESIOAGG-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C[C@@](C)(CO)O)O |
Canonical SMILES |
CC(CC(C)(CO)O)O |
Origin of Product |
United States |
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